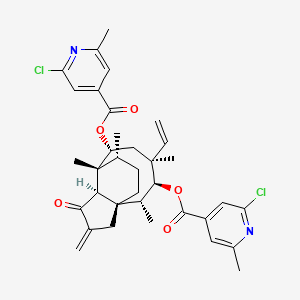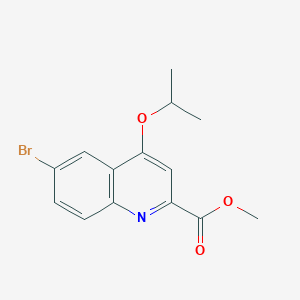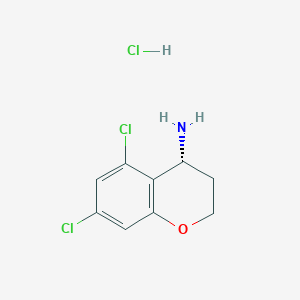
(4-Butylphenyl)difluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Butylphenyl)difluoroacetic acid is an organic compound with the molecular formula C12H14F2O2 It is a derivative of difluoroacetic acid, where the hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a butyl group is attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of (4-Butylphenyl)difluoroacetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
(4-Butylphenyl)difluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of difluoromethyl-substituted compounds.
Substitution: Formation of nitro or halogen-substituted derivatives.
科学研究应用
(4-Butylphenyl)difluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-Butylphenyl)difluoroacetic acid involves its ability to undergo various chemical transformations, which can be exploited in different applications. The difluoroacetic acid moiety can act as a hydrogen-bond donor, enhancing its interactions with biological molecules. Additionally, the compound’s ability to undergo electrophilic aromatic substitution makes it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
Difluoroacetic acid: A simpler analog with two fluorine atoms on the alpha carbon.
Trifluoroacetic acid: Contains three fluorine atoms on the alpha carbon, making it more acidic and reactive.
Fluoroacetic acid: Contains one fluorine atom on the alpha carbon, with different reactivity and properties.
Uniqueness
(4-Butylphenyl)difluoroacetic acid is unique due to the presence of the butyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural modification can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H14F2O2 |
|---|---|
分子量 |
228.23 g/mol |
IUPAC 名称 |
2-(4-butylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C12H14F2O2/c1-2-3-4-9-5-7-10(8-6-9)12(13,14)11(15)16/h5-8H,2-4H2,1H3,(H,15,16) |
InChI 键 |
OSENIUPXZDFQIW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)C(C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
platinum(II)](/img/structure/B13904557.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)


![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
![5-(4-hydroxypiperidin-1-yl)-N-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxamide](/img/structure/B13904585.png)

![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)

![4-(5-Sec-butyl-[1,2,4]oxadiazol-3-yl)tetrahydropyran-4-carboxylic acid](/img/structure/B13904611.png)
![5-(chloromethyl)-4-(2-phenylethoxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904630.png)
